2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are frequently studied in medicinal chemistry for their diverse biological activities, including potential applications as antimicrobial, antiviral, and anticancer agents. This particular compound has shown promising results as a potential antipsychotic agent [].
Synthesis Analysis
N-alkylation with 1-(2-chlorobenzyl)piperazine: N-cyclohexyl-2-chloroacetamide is reacted with 1-(2-chlorobenzyl)piperazine in the presence of a base, such as potassium carbonate, and a catalyst, like potassium iodide, in acetonitrile. This reaction leads to the formation of the target compound, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide [].
Applications
Based on the available information, the primary scientific research application of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide appears to be in the field of antipsychotic drug discovery []. Its potential as a therapeutic agent for psychotic disorders necessitates further investigation, including in vitro and in vivo studies to elucidate its efficacy, safety profile, and potential side effects.
Compound Description: NAPMA is a compound identified as a potent inhibitor of osteoclast differentiation. It exhibits protective effects against ovariectomy-induced osteoporosis in animal models. Research suggests that NAPMA achieves these effects by suppressing the expression of osteoclast-specific markers and inhibiting bone resorption. []
Compound Description: These are a series of derivatives synthesized and evaluated for their antibacterial activity and cytotoxicity. Some of these derivatives exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains, including S. aureus, S. typhi, P. aeruginosa, E. coli, and B. subtilis. Notably, these compounds displayed relatively low cytotoxicity, making them promising candidates for further investigation as potential antibacterial agents. []
Compound Description: DU 125530 is a selective and silent antagonist of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. It is being investigated for potential therapeutic applications in treating anxiety and mood disorders. Clinical studies have shown that DU 125530 exhibits dose-dependent occupancy of 5-HT(1A) receptors in the human brain with minimal acute side effects, making it a promising candidate for further development. []
Compound Description: This compound is structurally characterized by the presence of an intramolecular C—H⋯O hydrogen bond, influencing its conformation. Notably, the 2-chlorobenzyl group in this compound exhibits rotational disorder. []
Compound Description: This series of compounds was synthesized and investigated for its potential as therapeutic agents, particularly for their inhibitory activity against the α-glucosidase enzyme. Some of these compounds demonstrated notable inhibitory effects on α-glucosidase. Additionally, their hemolytic and cytotoxic profiles were also evaluated. []
Compound Description: PPOAC-Bz is a compound found to have a significant inhibitory effect on osteoclastogenesis, the process of bone resorption by osteoclasts. Studies have demonstrated that PPOAC-Bz effectively suppresses bone loss in animal models, indicating its potential as a therapeutic agent for treating osteoporosis and other bone diseases associated with excessive bone resorption. []
Compound Description: This series of benzamide derivatives was synthesized and evaluated for its potential as therapeutic agents for Alzheimer's disease. []
Compound Description: PPOA-N-Ac-2-Cl exhibits potent inhibitory effects on osteoclast differentiation. It achieves this by downregulating TRAF6, a key protein involved in RANKL signaling. As a result, PPOA-N-Ac-2-Cl shows promise as a potential therapeutic agent for treating bone diseases associated with excessive osteoclast activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.